molecular formula C6H4N2O2S B082253 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol CAS No. 13239-11-7

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B082253
CAS RN: 13239-11-7
M. Wt: 168.18 g/mol
InChI Key: UUBKWODOINKONV-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of furan compounds and 1,3,4-oxadiazoles. It is recognized for its interesting chemical properties and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and related compounds can be performed via several methods, including the cyclization of carboxylic acid derivatives or hydrazides with phosphorus oxychloride under microwave irradiation or conventional heating methods. These methods offer advantages such as high yields and simplified work-up procedures (Li Zheng, 2004); (A. Kudelko & Monika Wróblowska, 2014).

Scientific Research Applications

  • Biomass Conversion and Biorefinery

    • Summary of Application: Furan compounds, including 5-(hydroxymethyl)furfural (HMF), are derived from biomass and have been used in the synthesis of various biofuels and renewable chemicals .
    • Methods of Application: The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole . A quantitative yield of 2-[5-(hydroxymethyl)-2-furyl]-benzothiazole (HMFBT) was obtained by reacting HMF with 2-aminobenzenethiol at room temperature in the glacial acetic acid medium .
    • Results or Outcomes: This process has shown promising results in the synthesis of biofuels and renewable chemicals from biomass-derived furfural .
  • Phosphine Ligands

    • Summary of Application: Tri(2-furyl)phosphine, a compound related to 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, is used as a ligand in various chemical reactions .
    • Methods of Application: This compound is suitable for several types of reactions, including Cycloisomerization, Oxidation, Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Heck reaction .
    • Results or Outcomes: The specific outcomes depend on the type of reaction, but this compound is generally used to facilitate these reactions .
  • Urease Inhibitors

    • Summary of Application: Furan chalcones, which are related to 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, have been tested for their urease inhibitory activities .
    • Methods of Application: A series of furan chalcones were prepared and tested for their urease inhibitory activities .
    • Results or Outcomes: The furan chalcones showed promising urease inhibitory results .
  • Green Chemistry

    • Summary of Application: Furan platform chemicals (FPCs), derived from biomass, have been used in the synthesis of a wide range of compounds .
    • Methods of Application: The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed . The synthesis of chiral furans is also mentioned .
    • Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Pharmaceuticals

    • Summary of Application: Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
    • Methods of Application: The synthesis of active pharmaceutical ingredients is illustrated .
    • Results or Outcomes: These compounds have shown promising results in the treatment of bacterial and parasitic infections .
  • Catalysis

    • Summary of Application: Tri(2-furyl)phosphine is a versatile organophosphorus ligand that can be used in various metal-catalyzed reactions .
    • Methods of Application: It has a high affinity for palladium and can form stable complexes with other transition metals .
    • Results or Outcomes: This compound is generally used to facilitate these reactions .
  • Bio-refineries

    • Summary of Application: A substantial part of bio-refineries react biomass (polysaccharides, monosaccharides, lignocelluloses, etc.) to produce 5-hydroxymethylfurfural (HMF), furfural (FUR), levulinic acid, etc., and perhaps, chiral, enantiopure entities much less complex than pentoses or hexoses .
    • Methods of Application: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .
    • Results or Outcomes: This process has shown promising results in the synthesis of biofuels and renewable chemicals from biomass-derived furfural .
  • Chemical Transformation of Sugars

    • Summary of Application: Chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose), is the most important and explored reaction pathway due to its availability in biomass primary compounds .
    • Methods of Application: Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA) are synthesized .
    • Results or Outcomes: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .
  • Coordination Compounds

    • Summary of Application: Coordination compounds ligated with terpyridine derivatives form stable assemblies due to the thermodynamic chelate effect .
    • Methods of Application: In the case of transition metal complexes, the σ-donor/π-acceptor character of the dative M–N pyridine bond is utilized .
    • Results or Outcomes: This process has shown promising results in the synthesis of coordination compounds .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, agrochemicals, or materials, depending on its properties and reactivity .

properties

IUPAC Name

5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKWODOINKONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351312
Record name 5-(2-furyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

CAS RN

13239-11-7
Record name 5-(2-furyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
2-Furoic Acid Hydrazide. A mixture of 37.8 g (0.3 mole) of methyl 2-furoate (see Vol. 1 of this work, p. 27), bp 181/760 mm, and 25 g (about 0.4 mole) of 85% hydrazine hydrate was …
Number of citations: 0 link.springer.com
I Mir, MT Siddiqui, AM Comrie - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide, 4-allyl-1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide, and related compounds have been prepared, α-[5-(2-…
Number of citations: 23 pubs.rsc.org
AL Mndzhoian - 2013 - books.google.com
The chemistry of heterocyclic compounds now forms one of the most extensive and important branches of organic chemistry. The rapid expansion of investigation in this field is due …
Number of citations: 17 books.google.com
CO C-SK - Synthesis of Heterocyclic Compounds, 1959 - Springer
Number of citations: 0

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